Silabolin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "Silabolin" involves various chemical reactions, including palladium-catalyzed regioselective silaboration of pyridines leading to the synthesis of silylated dihydropyridines. This process demonstrates the ability to introduce silicon and boron atoms into organic frameworks, offering new pathways for the development of complex molecules with potentially unique properties (Oshima, Ohmura, & Suginome, 2011).

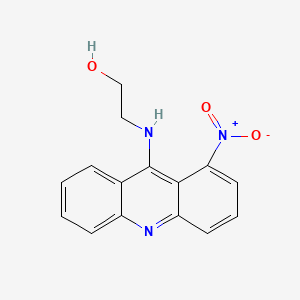

Molecular Structure Analysis

The molecular structure of "Silabolin" and related compounds is characterized by the presence of silicon and, in some cases, boron atoms. These elements can significantly alter the electronic and spatial configuration of molecules, influencing their reactivity and interaction with other substances. The structure of silicophosphate materials, for example, was investigated through techniques like XRD and FTIR, revealing the formation of various phases depending on the P2O5 content, which underscores the complexity of these materials' molecular architecture (Khabbouchi, Hosni, Mezni, & Srasra, 2018).

Chemical Reactions and Properties

Chemical reactions involving "Silabolin"-like compounds are diverse, with the potential for various transformations. The regioselective silaboration of pyridines is a prime example, showcasing the intricate reactivity patterns that can be achieved through careful manipulation of reaction conditions and catalysts. Such reactions not only expand the repertoire of synthetic methodologies but also allow for the tailored synthesis of compounds with desired properties (Oshima, Ohmura, & Suginome, 2011).

Physical Properties Analysis

The physical properties of materials related to "Silabolin" are influenced by their molecular structure and composition. For instance, the effects of Si/Al ratios on the structure and properties of metakaolin-based geopolymer revealed how these ratios impact the material's mechanical properties and chemical stability, which is crucial for understanding the material's behavior in various applications (He et al., 2016).

Chemical Properties Analysis

The chemical properties of "Silabolin" and related compounds are central to their reactivity and potential applications. The study on the kinetics of geopolymerization highlighted the role of Al2O3 and SiO2 in the reaction process, shedding light on how the initial ratios of these components can drastically affect the properties of the resulting geopolymer systems (Silva, Sagoe-Crenstil, & Sirivivatnanon, 2007).

Applications De Recherche Scientifique

Fluorescence Biolabeling

Silabolin has applications in fluorescence biolabeling, particularly in the encapsulation of picolinate terbium(iii) complex in silica particles. This application is crucial for optical biolabeling in scientific research. Encapsulation in silica particles through a reverse microemulsion process, followed by surface functionalization, improves the uptake of these nanoparticles by Candida albicans cells. This method provides a new strategy for enhancing the uptake of functionalized nano-silica particles in cell labeling applications (Gomes et al., 2013).

Nanoporous Alumina Membranes

In another application, Silabolin is used in the modification of surface charge to control ionic conductance through nanoporous alumina membranes. This technique is pivotal in the development of DNA sensors. The modulation of surface charge through mixtures of neutral silanes and morpholinos (neutral analogues of DNA) optimizes the change in ionic conductance upon DNA binding. This method contributes significantly to the fabrication of cost-effective DNA sensors (Wang & Smirnov, 2009).

Propriétés

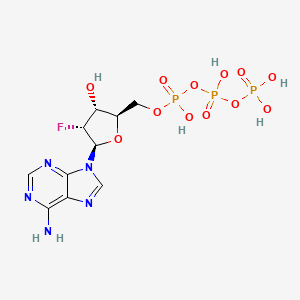

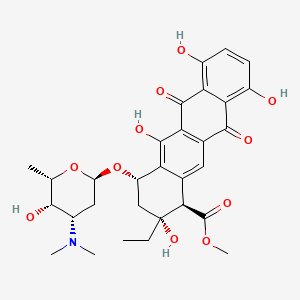

IUPAC Name |

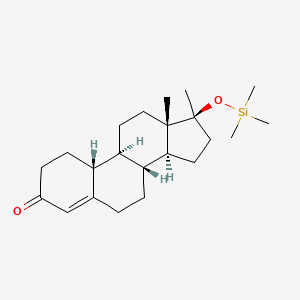

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUQOXIBUBXJBO-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998782 | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silabolin | |

CAS RN |

77572-72-6 | |

| Record name | Silabolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)